![molecular formula C23H23N3O3 B2836556 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898433-02-8](/img/structure/B2836556.png)
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as FIIN-2, is a small molecule inhibitor that has been developed to target the oncogenic receptor tyrosine kinases (RTKs). FIIN-2 has been found to be highly selective for the RTKs, making it a promising candidate for cancer treatment.
Scientific Research Applications
Aerobic Dearomative Reaction and Scaffold Synthesis
The compound has been studied in the context of synthetic chemistry, particularly in reactions involving indoles. For example, oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one have been synthesized using a visible-light-induced aerobic dearomative reaction of indoles. This method provides facile access to diverse indolone scaffolds, showcasing the compound's utility in generating complex heterocyclic structures (Zhang et al., 2016).
Antibacterial, Antifungal, and Anti-tubercular Activity
Another research application involves the exploration of antibacterial, antifungal, and anti-tubercular activities. A series of derivatives related to the compound have been synthesized and characterized, showing potential in combating various microbial infections (Akhaja & Raval, 2012).
Catalytic Activity in Coupling Reactions
The compound's derivatives have been used to enhance catalytic activity in copper-catalyzed coupling reactions, particularly for N-arylation of anilines and cyclic secondary amines. This highlights its role in facilitating the synthesis of complex organic molecules, including pharmaceutically relevant compounds (Bhunia et al., 2017).
Molecular Docking Studies for Antimicrobial and Anti-cancer Activities
Molecular docking studies have demonstrated the compound's potential in antimicrobial and anti-cancer applications. Specifically, it has shown good activity against mycobacterium tuberculosis and bacterial proteins, as well as moderate activity against cancer proteins, suggesting its utility in drug discovery (Nishtala & Basavoju, 2018).
Photophysical Properties and Sensor Applications
Research into the photophysical properties of related furan compounds indicates potential applications in developing sensors, particularly for metal ions. This suggests that derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide could be explored for their sensor capabilities, contributing to advancements in analytical chemistry and environmental monitoring (Kumar et al., 2015).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-7-2-4-9-18(16)25-23(28)22(27)24-15-20(21-11-6-14-29-21)26-13-12-17-8-3-5-10-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOABUUGWZPXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide |
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